Lys-P-1

Vue d'ensemble

Description

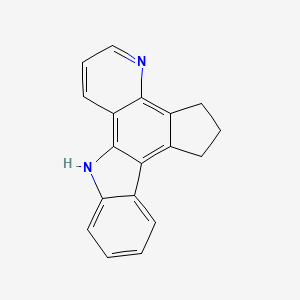

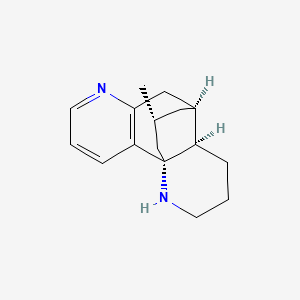

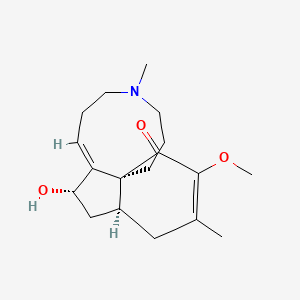

“Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-” is a chemical compound with the molecular formula C18H14N2 . It belongs to the class of indolocarbazoles, which are heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements .

Synthesis Analysis

The synthesis of indolocarbazoles, including “Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-”, has been described in various studies . The main approaches used to obtain synthetic indolocarbazoles are highlighted in these studies. For instance, one study describes the multicomponent reactions using L-proline as a catalyst .Molecular Structure Analysis

The molecular structure of “Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-” is characterized by a planar ring system consisting of indole and carbazole elements . The molecular weight of this compound is 258.32 .Applications De Recherche Scientifique

Matériaux électroniques

Les dérivés du carbazole sont connus pour leurs excellentes performances, leur solubilité et leur grande stabilité, des propriétés souhaitables dans les matériaux thermoélectriques (TE). Ces propriétés pourraient potentiellement rendre Lys-P-1 adapté à une utilisation dans les dispositifs électroniques en tant que matériau qui convertit les différences de température en tension électrique ou vice versa .

Applications photovoltaïques

En raison de leur stabilité photochimique et thermique significative ainsi que de leur bonne capacité de transport des trous, les composés à base de carbazole sont attractifs pour les applications photovoltaïques. This compound peut être utilisé dans les cellules solaires pour améliorer l'efficacité de conversion énergétique .

Diodes électroluminescentes organiques (OLED)

Le carbazole et ses dérivés ont été utilisés dans les OLED en raison de leur stabilité et de leurs propriétés électroniques. This compound pourrait être un candidat pour les matériaux émetteurs de lumière bleue dans les écrans OLED .

Recherche pharmaceutique

Les indolocarbazoles, un groupe lié aux dérivés du carbazole, se sont avérés prometteurs dans la recherche pharmaceutique. This compound pourrait être étudié pour son activité biologique potentielle et ses applications thérapeutiques .

Capteurs chimiques

Les dérivés du carbazole peuvent être conçus pour détecter des produits chimiques ou des ions spécifiques. This compound pourrait être développé en capteurs pour la surveillance environnementale ou le diagnostic médical .

Synthèse de polymères

Les caractéristiques structurales des dérivés du carbazole les rendent aptes à servir de monomères pour créer des polymères aux propriétés spécifiques. This compound peut être utilisé pour synthétiser de nouveaux polymères aux caractéristiques mécaniques ou chimiques uniques .

Mécanisme D'action

Target of Action

Lys-P-1, also known as Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- or 3,4-Cyclopentenopyrido[3,2-a]carbazole, is a bioactive chemical

Mode of Action

It is known that many bioactive chemicals interact with their targets through a variety of mechanisms, including binding to receptors, altering enzyme activity, or modulating signal transduction pathways

Biochemical Pathways

It is known that lysine, a related compound, plays a crucial role in various biological processes, including protein synthesis, energy metabolism, and the regulation of immune and inflammatory responses

Pharmacokinetics

These properties are crucial for determining a compound’s bioavailability, efficacy, and safety

Result of Action

It is known that bioactive chemicals can have a wide range of effects, including altering cellular function, modulating signal transduction pathways, and inducing cell death

Action Environment

It is known that factors such as temperature, ph, and the presence of other chemicals can significantly influence the action of bioactive compounds

Analyse Biochimique

Biochemical Properties

Lys-P-1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, influencing their activity and stability. For instance, this compound can bind to certain proteins, altering their conformation and affecting their function. These interactions are essential for understanding the compound’s role in cellular metabolism and signaling pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, thereby influencing cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. The compound’s stability can be enhanced under specific conditions, prolonging its effects on cells in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At high doses, this compound can have toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and the levels of metabolites within cells. For example, this compound may affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific metabolites. These effects are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s bioavailability and its ability to exert its effects on target cells and tissues .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how this compound exerts its effects on cellular processes and its potential therapeutic applications .

Propriétés

IUPAC Name |

8,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1,6,8,10,12,15,17,19-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-9-15-13(5-1)16-11-6-3-7-12(11)17-14(18(16)20-15)8-4-10-19-17/h1-2,4-5,8-10,20H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXZMKNQTHRIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C4=CC=CC=C4NC3=C5C=CC=NC5=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219696 | |

| Record name | Lys-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69477-66-3 | |

| Record name | Lys-P-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069477663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lys-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)

![(1S,4S,10S,13R,15R)-4-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one](/img/structure/B1675736.png)